(5R)-1-azabicyclo[3.1.0]hexane
Description
Properties
CAS No. |
45377-46-6 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
Theoretical and Computational Investigations on Azabicyclo 3.1.0 Hexane Systems
Electronic Structure and Conformation Analysis
The geometry and stability of the azabicyclo[3.1.0]hexane ring system are governed by a delicate balance of ring strain, torsional strain, and electronic effects. Computational studies have been employed to determine the preferred conformations and electronic properties of these molecules.
For the parent 1-azabicyclo[3.1.0]hexane, quantum-chemical calculations have been performed to elucidate its equilibrium molecular structure. Studies on related bicyclo[3.1.0]hexane systems consistently show a preference for a "boat-like" conformation over a "chair-like" one, with the boat form being the sole stable configuration found in some cases. This preference is often attributed to the steric influence of the fused cyclopropane (B1198618) ring.
In a study on the analogous 1,5-diazabicyclo[3.1.0]hexane, the boat conformation was found to be exclusively present at room temperature. researchgate.netnih.gov MP2 calculations predicted the chair conformation to be significantly higher in energy. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis suggested that this stability is partly due to an anomeric effect, specifically an n(N) → σ*(C-C) interaction. nih.gov While this study is on a diaza-analogue, it provides a strong model for understanding the conformational preferences in the monoaza system.
Below is a table of calculated geometric parameters for the boat conformation of 1,5-diazabicyclo[3.1.0]hexane, which offers insight into the likely structural parameters of the 1-azabicyclo[3.1.0]hexane scaffold.
| Parameter | Value (rₑ, Å or ∠ₑ, °) |
|---|---|
| N1-N5 Bond Length | 1.506 Å |
| N1-C6 Bond Length | 1.442 Å |
| N1-C2 Bond Length | 1.469 Å |
| C2-C3 Bond Length | 1.524 Å |
| C6-N1-C2 Bond Angle | 114.8° |
| N5-N1-C2 Bond Angle | 107.7° |
| N1-C2-C3 Bond Angle | 106.5° |
| C2-C3-C4 Bond Angle | 104.0° |
Table 1: Calculated semi-experimental geometrical parameters for the boat conformation of 1,5-diazabicyclo[3.1.0]hexane. nih.gov These values provide an approximation for the structural dimensions of the related 1-azabicyclo[3.1.0]hexane framework.
Computational Studies of Reaction Mechanisms
Computational chemistry provides a molecular-level view of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the mechanisms of reactions that form or involve azabicyclo[3.1.0]hexane derivatives.
For instance, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.orgbeilstein-archives.orgnih.gov These studies have revealed that the reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.orgnih.gov
In another example, DFT calculations were used to elucidate the mechanism of a gold(I)-catalyzed annulation of N-allylynamides with benzofuroxans to construct 3-azabicyclo[3.1.0]hexane-2-imines. nih.gov The calculations showed that the rate-determining step was the intramolecular nucleophilic attack of the imino nitrogen atom on an activated gold keteniminium intermediate. nih.gov Similarly, DFT studies on a palladium-catalyzed bicyclization/carbonylation of 1,6-enynes revealed that the migratory insertion step is both rate-determining and controls the enantioselectivity. nih.gov
A significant application of computational chemistry is the prediction and rationalization of the stereoselectivity of chemical reactions. For azabicyclo[3.1.0]hexane systems, which contain multiple stereocenters, understanding the factors that control the 3D arrangement of the product is critical.
In the study of 1,3-dipolar cycloadditions to form 3-azabicyclo[3.1.0]hexanes, calculation of the transition-state energies for different stereochemical pathways has been shown to be fully consistent with the experimentally observed high diastereoselectivity. beilstein-journals.orgnih.gov By comparing the calculated Gibbs free energy of activation (ΔG‡) for competing transition states, researchers can predict which diastereomer will be preferentially formed. For the reaction of a protonated form of Ruhemann's Purple with 3-methyl-3-phenylcyclopropene, the calculated energy difference between the two transition states leading to different diastereomers accurately explained the exclusive formation of the observed product. beilstein-archives.org
Furthermore, ab-initio calculations have been used to explain the observed cis-selectivity in the stereoselective lithiation/carboxylation sequence used to synthesize stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net
Molecular Modeling and Dynamics in Azabicyclo[3.1.0]hexane Chemistry
Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. This includes molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other, and molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time.
In the context of drug design, derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide have been investigated as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov Molecular docking was used to simulate the binding of these compounds to the active site of the enzyme, identifying key interactions and predicting binding affinities. nih.gov Subsequent MD simulations were performed on the best-docked complexes to assess their stability and the persistence of these interactions in a dynamic, solvated environment. nih.gov
Similarly, docking simulations have been used to support experimental findings on the antitumor activity of spiro-fused 3-azabicyclo[3.1.0]hexanes, suggesting their interaction with actin-related targets. researchgate.netmdpi.com
Application of Computational Chemistry in Rational Design of Synthetic Routes
Computational chemistry is increasingly used not just to explain observed results but to proactively guide the development of new synthetic strategies. By modeling potential reaction pathways and predicting outcomes, chemists can rationally design more efficient and selective syntheses.
The mechanistic insights gained from DFT studies on the synthesis of 3-azabicyclo[3.1.0]hexanes can inform the choice of substrates, catalysts, and reaction conditions to optimize yield and selectivity. beilstein-journals.orgnih.gov For example, understanding that a reaction's chemoselectivity is controlled by the competition between cyclopropanation and intramolecular nucleophilic attack allows researchers to modify substrates or catalysts to favor the desired pathway. nih.gov
In a Pd-catalyzed synthesis, computational studies revealed that the conformation of the Josiphos-Pd catalyst is critical for achieving high reactivity and enantioselectivity. nih.gov This knowledge allows for the rational selection or design of ligands to improve the catalytic process. The development of synthetic routes for conformationally restricted azabicyclo[3.1.0]hexane derivatives as potential pharmaceuticals often relies on a pharmacophore model, which is developed and refined using computational tools. acs.org
Applications in Advanced Organic Synthesis
(5R)-1-Azabicyclo[3.1.0]hexane as a Chiral Building Block
The enantiomerically pure nature of this compound makes it an excellent starting material for the synthesis of other chiral molecules. As a chiral building block, it provides a pre-defined stereochemical foundation upon which more complex structures can be assembled.
In asymmetric synthesis, chiral building blocks are instrumental in transferring their stereochemical information to the final product. The rigid conformation of the this compound skeleton allows for highly diastereoselective transformations. By controlling the approach of reagents to the bicyclic system, chemists can dictate the stereochemical outcome of reactions at specific positions. This stereocontrol is crucial in the synthesis of enantiomerically pure compounds.
For instance, the bicyclic N-acyliminium ions generated from 3-azabicyclo[3.1.0]hexan-2-ones serve as useful intermediates that can be captured by nucleophiles with a high degree of diastereoselectivity. acs.org This approach allows for the introduction of substituents in a spatially defined manner, a key aspect of asymmetric synthesis.
The this compound framework serves as a versatile precursor for a variety of complex molecular architectures. Its strained aziridine (B145994) ring can be selectively opened to generate highly functionalized piperidines and pyrrolidines, which are common motifs in alkaloids and other biologically relevant molecules.
The ability to control the ring-opening process, both in terms of regioselectivity and stereoselectivity, allows for the synthesis of a diverse range of substituted heterocyclic compounds. For example, the nucleophile-dependent ring-opening of 1-azoniabicyclo[3.1.0]hexane systems can lead to either piperidine (B6355638) or pyrrolidine (B122466) derivatives, showcasing the utility of this scaffold in creating diverse molecular frameworks. ugent.be
Intermediates in the Synthesis of Scaffolds with Potential Biological Relevance
The 1-azabicyclo[3.1.0]hexane core is a key structural feature in several natural products. As such, derivatives of this compound are important intermediates in the total synthesis of these complex molecules and their analogs.
One of the most notable applications of the 1-azabicyclo[3.1.0]hexane scaffold is in the synthesis of the core structure of the natural product Ficellomycin. Ficellomycin and the related azinomycins are characterized by this unusual bicyclic amino acid unit. eurekaselect.com Synthetic efforts towards Ficellomycin and its analogs have focused on the construction of this key 1-azabicyclo[3.1.0]hexane ring system. rsc.org The synthesis of this core often involves a double cyclization reaction from an acyclic precursor. rsc.org The development of synthetic routes to the 1-azabicyclo[3.1.0]hexane core is a critical step in accessing these complex natural products and studying their properties.
Beyond natural product synthesis, the 1-azabicyclo[3.1.0]hexane skeleton is a versatile platform for the construction of a wide array of heterocyclic frameworks. Its unique reactivity allows for its incorporation into more complex polycyclic systems.
A notable example is the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane through 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide. beilstein-journals.org This method provides access to novel and complex molecular architectures with high diastereoselectivity. beilstein-journals.org Similarly, spiro-fused 3-azabicyclo[3.1.0]hexanes can be prepared through cycloaddition reactions, highlighting the utility of this scaffold in generating diverse and structurally interesting heterocyclic compounds.
Utility in Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The strained nature of the 1-azabicyclo[3.1.0]hexane ring system makes it a useful tool in the development of new methodologies for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The selective activation and ring-opening of this scaffold can be harnessed to create new chemical bonds in a controlled and predictable manner.
The formation of bicyclic N-acyliminium ions from 3-azabicyclo[3.1.0]hexan-2-ones and their subsequent capture by various nucleophiles is a prime example of this utility. This sequence allows for the diastereoselective formation of a new C-C or C-X bond at the 4-position of the bicyclic system. acs.org Furthermore, the regio- and stereoselective ring-opening of activated 1-azabicyclo[3.1.0]hexane systems, such as the 1-azoniabicyclo[3.1.0]hexane tosylate, with different nucleophiles demonstrates a methodology for the controlled formation of either C-N or C-X bonds, leading to substituted piperidines or pyrrolidines. ugent.be These examples underscore the potential of the 1-azabicyclo[3.1.0]hexane framework as a platform for developing novel bond-forming strategies in organic synthesis.
Future Directions and Emerging Research Areas in 5r 1 Azabicyclo 3.1.0 Hexane Chemistry
Development of Greener and More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and the production of (5R)-1-azabicyclo[3.1.0]hexane and its derivatives is no exception. Future efforts will be heavily concentrated on developing methodologies that are not only efficient but also environmentally benign.
A primary focus is the adoption of flow chemistry . Continuous-flow processes offer significant advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. rsc.orgchemrxiv.orgnih.gov Photochemical transformations of pyridinium (B92312) salts to produce bicyclic aziridines have been successfully implemented in flow reactors, demonstrating increased productivity and enabling gram-scale production under more sustainable conditions. rsc.orgnih.gov The development of mixed flow-batch approaches, utilizing environmentally friendly solvents like cyclopentyl methyl ether (CPME), presents a sustainable and potentially automatable route to related aziridine (B145994) compounds. worktribe.com
Further research will likely explore:
Biocatalysis : Employing enzymes to perform key transformations can lead to shorter, more efficient, and highly stereoselective synthetic routes under mild, aqueous conditions, often eliminating the need for protecting groups. researchgate.net
Novel Catalytic Systems : The development of catalysts based on earth-abundant metals and organocatalysts to replace precious metal catalysts (e.g., palladium, rhodium) is a key goal for sustainable synthesis. researchgate.netacs.orgrug.nl
Atom Economy : Designing reactions, such as multicomponent reactions, that incorporate a maximum number of atoms from the starting materials into the final product, thereby minimizing waste. uc.ptnih.gov
| Sustainable Approach | Key Advantages | Example Application Area | Relevant Findings |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, automation potential, improved efficiency | Photochemical synthesis of bicyclic aziridines | Increased productivity and gram-scale synthesis achieved compared to batch methods. rsc.org |
| Benign Solvents | Reduced environmental impact and chemical hazards | Flow-batch synthesis of NH-aziridines | Successful use of cyclopentyl methyl ether (CPME) as a single green solvent for multiple steps. worktribe.com |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced need for protecting groups | Synthesis of chiral active pharmaceutical ingredients (APIs) | Enzymatic transformations can significantly shorten synthetic routes to complex molecules. researchgate.net |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, increased molecular complexity | One-pot synthesis of 1-azabicyclo[3.1.0]hexane-3-enes | Eco-friendly synthesis in water without catalysts, yielding complex structures from simple starting materials. uc.ptnih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
The inherent ring strain of the aziridine and cyclopropane (B1198618) rings in the 1-azabicyclo[3.1.0]hexane system makes it a fertile ground for discovering novel chemical reactions. A key area of emerging research involves the generation and subsequent reaction of the corresponding bicyclic aziridinium (B1262131) ion . beilstein-journals.org This highly reactive intermediate can undergo regioselective ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of substituted pyrrolidines, piperidines, and other expanded azaheterocycles that would be challenging to synthesize otherwise. beilstein-journals.orgnih.gov
Future investigations are expected to uncover unprecedented transformations, including:
Catalytic Ring-Opening Cascades : Developing transition metal-catalyzed processes where the initial ring-opening of the azabicycle triggers a cascade of subsequent bond-forming events, rapidly building molecular complexity. nih.gov
Divergent Synthesis : Designing catalytic systems where minor changes in reaction conditions (e.g., catalyst, ligand, solvent) can selectively steer the reaction of a single azabicyclic precursor toward different, structurally distinct product scaffolds. cas.org
[3+2] Cycloaddition Reactions : Utilizing the azabicycle or its derivatives as synthons in cycloaddition reactions to construct more complex polycyclic nitrogen-containing frameworks. The reaction of azomethine ylides with cyclopropenes to form 3-azabicyclo[3.1.0]hexane cores is a well-established example that continues to be explored with new substrates. cbirt.net
Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
Computational chemistry is transitioning from a tool for post-experimental explanation to a predictive powerhouse for synthesis design and mechanism discovery. For this compound, advanced computational tools are set to accelerate progress significantly.
Density Functional Theory (DFT) and other high-level methods are already being used to provide deep mechanistic insights. For instance, DFT calculations have been employed to:
Elucidate the mechanism and stereoselectivity of 1,3-dipolar cycloaddition reactions that form the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgresearchgate.netbeilstein-archives.org
Predict the regioselectivity of nucleophilic ring-opening of aziridinium ions, a crucial factor in planning synthetic routes involving these intermediates. rsc.orgmdpi.com
| Computational Tool | Application Area | Key Insights Provided | Future Potential |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state energies, reaction pathways, origins of stereoselectivity and regioselectivity. rsc.orgbeilstein-journals.org | In silico screening of catalysts and reaction conditions to guide experimental work. |
| AI/ML Retrosynthesis | Synthetic Route Planning | Generation of novel and diverse synthetic routes to target molecules. nih.govchemrxiv.org | Integration with automated platforms for "closed-loop" synthesis and discovery. |
| Machine Learning Models | Reaction Outcome Prediction | Prediction of reaction success, yield, and optimal conditions based on training data. acs.org | Overcoming bias in literature data to predict success for novel or sparsely represented reaction types. cas.org |
Integration with High-Throughput and Automated Synthesis Platforms
To fully exploit the synthetic potential of the this compound scaffold, particularly in drug discovery, its integration with high-throughput and automated synthesis platforms is essential. These technologies enable the rapid generation of large libraries of derivatives for biological screening.
Automated flow chemistry systems are at the forefront of this effort. syrris.com By combining modular flow reactors with robotic liquid handlers and in-line purification and analysis, complex, multi-step syntheses can be performed with minimal human intervention. drugtargetreview.comresearchgate.netnih.gov Such platforms are ideal for:
Library Synthesis : Generating large numbers of analogues by systematically varying substituents on the azabicyclic core. syrris.comnih.gov
Reaction Optimization : Rapidly screening a wide range of reaction parameters (temperature, pressure, catalysts, solvents) to identify optimal conditions.
On-Demand Synthesis : Producing specific target molecules quickly and reproducibly, which is crucial for validating hits from virtual or biological screens. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5R)-1-azabicyclo[3.1.0]hexane, and how can stereochemical purity be ensured?
- Answer : The synthesis typically involves cyclization of precursors with chiral auxiliaries or asymmetric catalysis. For example, derivatives like ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate are synthesized via amino protection, cyclization (e.g., photochemical cycloadditions), and functionalization under controlled conditions (e.g., strong bases for bicyclic ring closure) . Stereochemical control is achieved using chiral catalysts (e.g., Sharpless epoxidation analogs) or resolution techniques like chiral HPLC. Reaction monitoring via H NMR and polarimetry ensures enantiomeric excess ≥95% .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Answer : Key methods include:
- X-ray crystallography : Resolves absolute configuration, as shown for (1S,5R)-1-(4-fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride, confirming envelope conformations and hydrogen-bonding networks .
- NMR spectroscopy : and NMR distinguish bridgehead protons and nitrogen environments (e.g., δ 1.01–4.20 ppm for bicyclic protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., m/z 163.6 for hydrochloride salts) .
Q. How does the bicyclic framework influence the compound’s stability under varying pH and temperature conditions?
- Answer : The rigid bicyclic structure enhances thermal stability (decomposition >200°C) but increases sensitivity to acidic/basic hydrolysis. Stability studies show optimal storage at pH 6–8 and 4°C, with degradation products monitored via LC-MS . For example, the carboxylic acid derivative (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes decarboxylation at pH <3 .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for azabicyclohexane derivatives?
- Answer : Discrepancies often arise from competing synthetic pathways (e.g., racemization during functionalization). To resolve:
- Vibrational circular dichroism (VCD) : Correlates experimental and computed spectra to confirm configurations .
- Single-crystal XRD : Used in (1S,5R)-1-(4-fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride to validate the R/S configuration via Flack parameter analysis .
- Comparative kinetics : Track enantiomer ratios during synthesis using chiral GC or capillary electrophoresis .
Q. What structure-activity relationships (SAR) govern the pharmacological activity of this compound derivatives?
- Answer : Key SAR insights:
- Bridgehead substituents : Electron-withdrawing groups (e.g., nitro in (1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane) enhance receptor binding via dipole interactions .
- Carboxylic acid derivatives : The (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold mimics piperidine motifs in sigma receptor ligands, improving metabolic stability .
- 3D-QSAR models : Built using docking studies (e.g., Glide SP mode) to predict affinity for targets like NMDA receptors .
Q. What computational strategies are effective for predicting the binding modes of azabicyclohexane derivatives with biological targets?
- Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GABAA receptors) using AMBER force fields to assess conformational flexibility .
- Free energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification (e.g., fluorophenyl vs. methyl groups) .
- Density functional theory (DFT) : Calculates electrostatic potential surfaces to optimize hydrogen-bonding interactions, as demonstrated for bicyclic carboxamides .
Q. How do azabicyclohexane derivatives compare to other constrained bicyclic amines in terms of reactivity and synthetic scalability?
- Answer : Comparative studies highlight:
- Reactivity : Azabicyclo[3.1.0]hexanes exhibit faster ring-opening kinetics than azabicyclo[2.2.1]heptanes due to strain energy (e.g., 25 kcal/mol vs. 18 kcal/mol) .
- Scalability : Flow chemistry improves yields (>80%) for derivatives like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid by minimizing side reactions .
- Functionalization : Pd-catalyzed cross-coupling is more efficient with azabicyclo[3.1.0]hexanes than larger bicyclic systems due to reduced steric hindrance .
Tables
Table 1 : Key Synthetic Methods for Azabicyclohexane Derivatives
| Method | Conditions | Yield | Stereocontrol Strategy | Reference |
|---|---|---|---|---|
| Photochemical cycloaddition | UV light, styrenes, 20°C | 65–75% | Chiral auxiliary | |
| Bromine-mediated rearrangement | Br₂, CH₂Cl₂, −78°C | 50% | Kinetic resolution | |
| Asymmetric catalysis | Ru-BINAP catalyst, H₂, 50 psi | 85% | Enantioselective hydrogenation |
Table 2 : Pharmacological Profiles of Selected Derivatives
| Compound | Target | IC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| (1R,5S)-1-(4-Nitrophenyl)-3-azabicyclohexane | Sigma-1 receptor | 12.3 | Nitrophenyl group | |
| (1R,2S,5S)-6,6-Dimethyl-carboxylic acid | NMDA receptor | 45.8 | Carboxylic acid | |
| (1S,5R)-3-Cyclohexyl-1-phenyl derivative | Opioid receptor | 8.9 | Cyclohexyl substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
